molecular formula C15H12BrFO B1360494 4'-Bromo-2'-fluoro-3-phenylpropiophenone CAS No. 898764-54-0

4'-Bromo-2'-fluoro-3-phenylpropiophenone

Cat. No.: B1360494
CAS No.: 898764-54-0
M. Wt: 307.16 g/mol
InChI Key: WZFGKUHXSCEYTQ-UHFFFAOYSA-N
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Description

4'-Bromo-2'-fluoro-3-phenylpropiophenone is a useful research compound. Its molecular formula is C15H12BrFO and its molecular weight is 307.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(4-bromo-2-fluorophenyl)-3-phenylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrFO/c16-12-7-8-13(14(17)10-12)15(18)9-6-11-4-2-1-3-5-11/h1-5,7-8,10H,6,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZFGKUHXSCEYTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)C2=C(C=C(C=C2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70643988
Record name 1-(4-Bromo-2-fluorophenyl)-3-phenylpropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70643988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898764-54-0
Record name 1-(4-Bromo-2-fluorophenyl)-3-phenylpropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70643988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

4'-Bromo-2'-fluoro-3-phenylpropiophenone chemical structure

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 4'-Bromo-2'-fluoro-3-phenylpropiophenone

In the landscape of modern medicinal chemistry, This compound (IUPAC: 1-(4-bromo-2-fluorophenyl)-3-phenylpropan-1-one) represents a high-value "privileged scaffold" intermediate. It belongs to the dihydrochalcone class, a structural motif central to the development of SGLT2 inhibitors, kinase inhibitors, and non-steroidal anti-inflammatory drugs (NSAIDs).

Its strategic value lies in its orthogonal reactivity :

  • The Ketone Linker: A site for heterocycle formation (e.g., pyrazoles, aminopyrimidines).

  • The 4-Bromo Handle: A "plug-and-play" site for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to extend the pharmacophore.

  • The 2-Fluoro Substituent: A bioisostere that modulates metabolic stability (blocking P450 oxidation) and alters the electronic properties of the aromatic ring without significant steric penalty.

Chemical Profile & Physiochemical Properties

The following data characterizes the core scaffold. Researchers should note the high lipophilicity (LogP), suggesting this intermediate requires polar solvents (e.g., DMF, DMSO) or non-polar organic solvents (DCM, Toluene) for processing.

PropertySpecification
IUPAC Name 1-(4-bromo-2-fluorophenyl)-3-phenylpropan-1-one
Common Name 4'-Bromo-2'-fluoro-dihydrochalcone
CAS Number Not explicitly indexed as a commodity chemical; derived from CAS 625446-22-2
Molecular Formula C₁₅H₁₂BrFO
Molecular Weight 307.16 g/mol
Predicted LogP ~4.2 ± 0.4 (High Lipophilicity)
H-Bond Acceptors 2 (Ketone O, Fluorine)
H-Bond Donors 0
Rotatable Bonds 4
Physical State White to off-white crystalline solid
Melting Point (Est.) 65–75 °C (Based on structural analogs)

Synthetic Architecture

The synthesis of this molecule requires a chemoselective approach . A standard hydrogenation of the precursor chalcone using Pd/C is NOT recommended due to the high risk of hydrogenolysis (de-bromination) of the aryl bromide.

Retrosynthetic Analysis

The most robust route involves a Claisen-Schmidt condensation followed by a selective reduction of the alkene.

Retrosynthesis Target Target: This compound Chalcone Intermediate: (E)-Chalcone Derivative Chalcone->Target Chemoselective Reduction (Zn/AcOH or Wilkinson's Cat.) SM1 Starting Material 1: 4'-Bromo-2'-fluoroacetophenone (CAS 625446-22-2) SM1->Chalcone Aldol Condensation (NaOH/EtOH) SM2 Starting Material 2: Benzaldehyde SM2->Chalcone

Figure 1: Retrosynthetic pathway prioritizing the retention of the aryl-bromide motif.

Experimental Protocol: Step-by-Step

Step 1: Claisen-Schmidt Condensation (Chalcone Formation) Objective: Synthesize (E)-1-(4-bromo-2-fluorophenyl)-3-phenylprop-2-en-1-one.

  • Reagents: Dissolve 4'-Bromo-2'-fluoroacetophenone (1.0 eq) and Benzaldehyde (1.05 eq) in Ethanol (10 mL/g).

  • Catalysis: Cool to 0°C. Dropwise add aqueous NaOH (10%, 0.5 eq).

  • Reaction: Stir at room temperature for 4–6 hours. A heavy precipitate (the chalcone) will form.

  • Workup: Filter the solid. Wash with cold water (3x) and cold ethanol (1x). Recrystallize from Ethanol/Water.

  • Validation: Check for the disappearance of the ketone methyl singlet (~2.6 ppm) and appearance of vinylic protons (7.4–7.8 ppm, J ≈ 15.7 Hz for trans isomer) in ¹H NMR.

Step 2: Chemoselective Reduction (The Critical Step) Objective: Reduce the C=C double bond without touching the C=O or the Ar-Br bond.

  • Method A (Recommended for Scale): Zn / Acetic Acid

    • Dissolve the chalcone in Glacial Acetic Acid.

    • Add Activated Zinc Dust (5.0 eq) portion-wise at room temperature.

    • Heat to 60–80°C for 2 hours. Monitor by TLC (disappearance of yellow fluorescence).

    • Filter off zinc. Neutralize filtrate with NaHCO₃. Extract with Ethyl Acetate.[1]

  • Method B (High Precision): Wilkinson’s Catalyst

    • Use RhCl(PPh₃)₃ (1 mol%) in Benzene/Ethanol (1:1) under H₂ atmosphere (1 atm).

    • This method is highly specific for alkenes and will preserve the bromine and ketone perfectly.

Strategic Applications in Drug Design

This scaffold serves as a divergence point for three major classes of therapeutic agents.

Applications Core 4'-Bromo-2'-fluoro- 3-phenylpropiophenone Mech1 Suzuki Coupling (Biaryl formation) Core->Mech1 Mech2 Cyclization (with Hydrazine/Guanidine) Core->Mech2 App1 SGLT2 Inhibitors (Metabolic Disease) App2 p38 MAP Kinase Inhibitors (Inflammation) App3 Pyrazoles/Pyrimidines (Oncology) Mech1->App1 Mech1->App2 Mech2->App3

Figure 2: Divergent synthesis capabilities of the scaffold.

  • Kinase Inhibitors: The 4-bromo group allows for the attachment of solubilizing groups (e.g., morpholine, piperazine) via Buchwald-Hartwig amination, a common tactic to improve the pharmacokinetic profile of kinase inhibitors.

  • Heterocycle Synthesis: Reacting the ketone with dimethylformamide dimethyl acetal (DMF-DMA) followed by hydrazine yields 1,5-diarylpyrazoles , a scaffold found in COX-2 inhibitors (e.g., Celecoxib analogs).

Analytical Fingerprint (Self-Validation)

To verify the integrity of the synthesized compound, compare experimental data against these predicted spectroscopic markers.

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 3.05 (t, 2H): Methylene protons adjacent to the phenyl ring (-CH₂-Ph).

    • δ 3.25 (t, 2H): Methylene protons adjacent to the carbonyl (-C(=O)-CH₂-).

    • δ 7.15–7.35 (m, 5H): Unsubstituted phenyl ring protons.

    • δ 7.30–7.45 (m, 2H): Aromatic protons on the brominated ring (H-5', H-6').

    • δ 7.75 (t, 1H): Aromatic proton ortho to the carbonyl (H-3', split by F). Note: The fluorine coupling will cause significant splitting patterns.

  • ¹³C NMR:

    • Carbonyl (C=O): ~198 ppm (Characteristic of alkyl-aryl ketones).

    • C-F Coupling: The carbon attached to Fluorine (C-2') will appear as a doublet with a large coupling constant (J ≈ 250 Hz), appearing around ~160 ppm.

Safety & Handling

  • Hazard Identification: This compound is an organobromide and a fluorinated ketone. It acts as a skin and eye irritant (H315, H319).

  • Lachrymator Potential: Like many alpha-halo or related ketones, it may have mild lachrymatory properties. Work within a fume hood.

  • Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen). The C-Br bond is light-sensitive over long periods; amber vials are recommended.

References

  • Chalcone Reduction Methodologies: Zhou, Y., et al. "Selective reduction of chalcones to dihydrochalcones using Zn/AcOH." Tetrahedron Letters, 2012.
  • Dihydrochalcones in Drug Discovery: PubChem Compound Summary. "Dihydrochalcone Derivatives and Biological Activity." Available at: [Link]

  • SGLT2 Inhibitor Scaffolds: Journal of Medicinal Chemistry. "Discovery of Canagliflozin: A Novel C-Glucoside with Diaryl Scaffold." (Contextual reference for diaryl scaffolds).

Sources

An In-depth Technical Guide to 4'-Bromo-2'-fluoro Dihydrochalcone Derivatives: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 4'-Bromo-2'-fluoro dihydrochalcone derivatives, a class of compounds attracting significant interest in medicinal chemistry. We will delve into their synthesis, structural elucidation, and explore their potential as therapeutic agents, drawing upon the established biological activities of related chalcone and dihydrochalcone scaffolds. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development.

Introduction: The Therapeutic Promise of Dihydrochalcones

Dihydrochalcones, characterized by a 1,3-diarylpropane backbone, are a subclass of flavonoids that have demonstrated a wide array of biological activities, including antioxidant, anti-inflammatory, antitumor, and antimicrobial properties[1][2]. The saturation of the α,β-unsaturated ketone system present in their chalcone precursors often leads to modified pharmacokinetic profiles and distinct biological effects.

The strategic incorporation of halogen atoms, specifically bromine and fluorine, into the dihydrochalcone scaffold is a key strategy in medicinal chemistry to modulate the compound's physicochemical properties. The 4'-bromo substitution on one aromatic ring and the 2'-fluoro substitution on the other are anticipated to enhance lipophilicity, improve metabolic stability, and potentially increase binding affinity to biological targets. This guide will focus on the synthesis, characterization, and prospective applications of this specifically substituted class of dihydrochalcones.

Synthetic Pathways to 4'-Bromo-2'-fluoro Dihydrochalcone Derivatives

The synthesis of 4'-Bromo-2'-fluoro dihydrochalcones is typically achieved through a two-step process: the initial synthesis of the corresponding chalcone precursor followed by its reduction.

Step 1: Synthesis of 4'-Bromo-2'-fluoro Chalcone via Claisen-Schmidt Condensation

The most common method for synthesizing chalcones is the Claisen-Schmidt condensation, a base-catalyzed aldol condensation between a substituted acetophenone and a substituted benzaldehyde[3][4]. In this case, the reaction involves 4-bromoacetophenone and 2-fluorobenzaldehyde.

Experimental Protocol: Claisen-Schmidt Condensation

  • Materials: 4-bromoacetophenone, 2-fluorobenzaldehyde, sodium hydroxide (NaOH), ethanol, distilled water.

  • Procedure:

    • Dissolve 4-bromoacetophenone (1 equivalent) and 2-fluorobenzaldehyde (1 equivalent) in ethanol in a round-bottom flask.

    • Prepare a solution of sodium hydroxide (2 equivalents) in distilled water and add it dropwise to the ethanolic solution of the reactants with constant stirring at room temperature.

    • Continue stirring the reaction mixture for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

    • Upon completion, pour the reaction mixture into crushed ice and acidify with dilute hydrochloric acid (HCl) to precipitate the crude chalcone.

    • Filter the precipitate, wash thoroughly with cold water until the washings are neutral, and dry the product.

    • Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the purified 4'-Bromo-2'-fluoro chalcone.

Causality Behind Experimental Choices:

  • The use of a strong base like NaOH is crucial to deprotonate the α-carbon of the acetophenone, forming a reactive enolate ion.

  • Ethanol is a common solvent as it can dissolve both the reactants and the base to a sufficient extent.

  • The reaction is typically carried out at room temperature to minimize side reactions.

  • Acidification is necessary to neutralize the excess base and precipitate the chalcone product.

Diagram of the Synthesis Workflow

cluster_synthesis Synthesis of 4'-Bromo-2'-fluoro Dihydrochalcone Reactants 4-bromoacetophenone + 2-fluorobenzaldehyde Condensation Claisen-Schmidt Condensation (NaOH, Ethanol) Reactants->Condensation Chalcone 4'-Bromo-2'-fluoro Chalcone Condensation->Chalcone Reduction Catalytic Hydrogenation (Pd/C, H2) Chalcone->Reduction Dihydrochalcone 4'-Bromo-2'-fluoro Dihydrochalcone Reduction->Dihydrochalcone Purification Recrystallization Dihydrochalcone->Purification Characterization Spectroscopic Analysis Purification->Characterization

Caption: Workflow for the synthesis and purification of 4'-Bromo-2'-fluoro dihydrochalcone.

Step 2: Reduction of the Chalcone to a Dihydrochalcone

The conversion of the synthesized chalcone to the corresponding dihydrochalcone is achieved by the selective reduction of the carbon-carbon double bond of the enone system. Catalytic hydrogenation is a widely used and effective method for this transformation[5].

Experimental Protocol: Catalytic Hydrogenation

  • Materials: 4'-Bromo-2'-fluoro chalcone, Palladium on carbon (10% Pd/C), ethanol, hydrogen gas (H₂).

  • Procedure:

    • Dissolve the 4'-Bromo-2'-fluoro chalcone in ethanol in a hydrogenation flask.

    • Add a catalytic amount of 10% Pd/C to the solution.

    • Connect the flask to a hydrogenation apparatus and flush the system with hydrogen gas.

    • Stir the reaction mixture under a hydrogen atmosphere (typically at atmospheric pressure or slightly above) at room temperature.

    • Monitor the reaction progress by TLC until the starting material is completely consumed.

    • Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst.

    • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude dihydrochalcone.

    • Purify the product by recrystallization from a suitable solvent.

Causality Behind Experimental Choices:

  • Palladium on carbon is an excellent catalyst for the hydrogenation of carbon-carbon double bonds without affecting the carbonyl group or the aromatic rings.

  • Ethanol is a suitable solvent for this reaction as it dissolves the chalcone and does not interfere with the catalysis.

  • The use of a Celite pad for filtration ensures the complete removal of the fine palladium catalyst.

Structural Characterization

The confirmation of the structure and purity of the synthesized 4'-Bromo-2'-fluoro dihydrochalcone is crucial and is achieved through a combination of spectroscopic techniques.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, which will be influenced by the bromo and fluoro substituents. The aliphatic protons of the propane chain will appear as a set of multiplets, typically in the range of 3-4 ppm.

    • ¹³C NMR: The carbon NMR spectrum will confirm the presence of the carbonyl carbon (around 190-200 ppm) and the aromatic and aliphatic carbons. The carbon atoms attached to bromine and fluorine will show characteristic chemical shifts.

  • Infrared (IR) Spectroscopy: The IR spectrum will show a strong absorption band for the carbonyl group (C=O) stretching, typically in the region of 1680-1700 cm⁻¹. The C-Br and C-F stretching vibrations will also be observable.

  • Mass Spectrometry (MS): Mass spectrometry will be used to determine the molecular weight of the compound. The presence of bromine will be indicated by a characteristic isotopic pattern (M and M+2 peaks of nearly equal intensity).

Spectroscopic Data for a Representative Dihydrochalcone
Technique Expected Observations
¹H NMRAromatic protons (multiplets), Aliphatic protons (multiplets, ~3-4 ppm)
¹³C NMRCarbonyl carbon (~190-200 ppm), Aromatic and Aliphatic carbons
IR SpectroscopyC=O stretch (~1680-1700 cm⁻¹)
Mass SpectrometryMolecular ion peak with characteristic bromine isotopic pattern (M, M+2)

Potential Biological Activities and Therapeutic Applications

While specific biological data for 4'-Bromo-2'-fluoro dihydrochalcone derivatives may be limited, the known activities of related compounds provide a strong basis for predicting their therapeutic potential.

Anti-inflammatory Activity

Chalcones and dihydrochalcones are known to possess significant anti-inflammatory properties[6][7][8]. They can exert these effects through various mechanisms, including the inhibition of pro-inflammatory enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), and the modulation of inflammatory signaling pathways such as NF-κB[9]. The presence of the bromo and fluoro substituents may enhance these activities.

Diagram of a Potential Anti-inflammatory Signaling Pathway

cluster_pathway Potential Anti-inflammatory Mechanism Stimuli Inflammatory Stimuli (e.g., LPS) Receptor Toll-like Receptor 4 (TLR4) Stimuli->Receptor IKK IKK Complex Receptor->IKK NFkB NF-κB IKK->NFkB activates Nucleus Nucleus NFkB->Nucleus translocates to Genes Pro-inflammatory Genes (COX-2, iNOS, TNF-α) Nucleus->Genes activates transcription of Dihydrochalcone 4'-Bromo-2'-fluoro Dihydrochalcone Dihydrochalcone->IKK inhibits

Caption: Potential inhibition of the NF-κB signaling pathway by 4'-Bromo-2'-fluoro dihydrochalcone.

Antimicrobial Activity

Chalcone derivatives have been extensively studied for their antibacterial and antifungal activities[5][10][11]. The lipophilic nature of the bromo and fluoro-substituted dihydrochalcone may facilitate its penetration through microbial cell membranes, potentially leading to enhanced antimicrobial efficacy.

Antioxidant Activity

The antioxidant properties of dihydrochalcones are well-documented[1][12]. They can act as radical scavengers and may also modulate the activity of antioxidant enzymes. The electronic properties of the bromo and fluoro substituents could influence the antioxidant potential of these derivatives.

Antitumor Activity

Numerous chalcone and dihydrochalcone derivatives have exhibited promising anticancer activities, acting through various mechanisms such as apoptosis induction, cell cycle arrest, and inhibition of angiogenesis[2][7]. The 4'-Bromo-2'-fluoro dihydrochalcone scaffold represents a promising starting point for the development of novel antitumor agents.

Future Directions and Conclusion

4'-Bromo-2'-fluoro dihydrochalcone derivatives represent a promising class of compounds with significant potential for drug discovery. The synthetic route is well-established, and the structural characterization can be readily achieved using standard spectroscopic methods.

Future research should focus on the synthesis of a library of these derivatives with variations in the substitution patterns on the aromatic rings to establish structure-activity relationships (SAR). In-depth biological evaluation against a panel of targets related to inflammation, microbial infections, and cancer is warranted.

References

  • Structure of Dihydrochalcones and Related Derivatives and Their Scavenging and Antioxidant Activity against Oxygen and Nitrogen Radical Species - MDPI. Available from: [Link]

  • Pharmacotherapeutics Applications and Chemistry of Chalcone Derivatives - PMC - NIH. Available from: [Link]

  • Dihydrochalcones as Antitumor Agents - Bentham Science Publishers. Available from: [Link]

  • Structure of Dihydrochalcones and Related Derivatives and Their Scavenging and Antioxidant Activity against Oxygen and Nitrogen Radical Species - ResearchGate. Available from: [Link]

  • BDDE-Inspired Chalcone Derivatives to Fight Bacterial and Fungal Infections - PMC. Available from: [Link]

  • Synthesis, characterization and biological evaluation of novel 4'-fluoro-2'-hydroxy-chalcone derivatives as antioxidant, anti-inflammatory and analgesic agents - PubMed. Available from: [Link]

  • Exploring the Mechanism of 2'-Hydroxychalcone Improving Inflammation I | DDDT. Available from: [Link]

  • 4-Fluoro-4'-bromochalcone | C15H10BrFO | CID 5376503 - PubChem. Available from: [Link]

  • Physical data of the 4-fluoro-2-hydroxychalcone derivatives - ResearchGate. Available from: [Link]

  • biological activities and novel applications of chalcones - SciELO. Available from: [Link]

  • α,β-DIBROMOCHALCONE DERIVATIVES--SYNTHESIS AND ANTIMICROBIAL ACTIVITY. Available from: [Link]

  • Synthesis and in vitro biological activities of chalcones and their heterocyclic derivatives - Der Pharma Chemica. Available from: [Link]

Sources

An In-depth Technical Guide to 4'-Bromo-2'-fluoro-3-phenylpropiophenone

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: A Molecule of Interest

4'-Bromo-2'-fluoro-3-phenylpropiophenone is a halogenated aromatic ketone. Its structure, featuring a brominated and fluorinated phenyl ring attached to a propiophenone backbone, suggests its potential as a versatile intermediate in the synthesis of more complex molecules. The presence of bromine and fluorine atoms can significantly influence the compound's physicochemical properties, such as lipophilicity and metabolic stability, making it an attractive scaffold for the development of novel therapeutic agents. Halogenated organic compounds are of significant interest in drug discovery, often contributing to enhanced binding affinity and improved pharmacokinetic profiles of drug candidates.

Physicochemical Properties: A Predictive Analysis

The exact physicochemical properties of this compound are not experimentally determined in publicly available databases. However, we can predict these properties with a high degree of confidence by analyzing structurally similar compounds found in PubChem. The following table summarizes these predicted properties, drawing comparisons with related molecules.

PropertyPredicted Value for this compoundComparative Data for Analogous Compounds
Molecular Formula C₁₅H₁₂BrFOC₁₅H₁₁BrFO (4-Bromo-3-(4-fluorophenyl)propiophenone)[1]
Molecular Weight ~322.16 g/mol 309.17 g/mol (4-Bromo-3-(4-fluorophenyl)propiophenone)[1]
XLogP3 ~4.23.9 (4-Bromo-3-(4-fluorophenyl)propiophenone)[1]
Hydrogen Bond Donor Count 00 (4-Bromo-3-(4-fluorophenyl)propiophenone)[1]
Hydrogen Bond Acceptor Count 12 (4-Bromo-3-(4-fluorophenyl)propiophenone)[1]
Rotatable Bond Count 34 (4-Bromo-3-(4-fluorophenyl)propiophenone)[1]
Boiling Point ~410 °C (Predicted)410.1±45.0 °C (Predicted for 4'-BROMO-2'-FLUORO-3-(4-FLUOROPHENYL)PROPIOPHENONE)[2]
Density ~1.46 g/cm³ (Predicted)1.459±0.06 g/cm3 (Predicted for 4'-BROMO-2'-FLUORO-3-(4-FLUOROPHENYL)PROPIOPHENONE)[2]

Synthesis and Mechanistic Insights: A Proposed Pathway

A plausible and efficient synthetic route to this compound is via a Friedel-Crafts acylation reaction. This well-established method is widely used for the synthesis of aromatic ketones. The proposed synthesis workflow is outlined below.

Proposed Synthetic Workflow

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Friedel-Crafts Acylation cluster_product Product Reactant1 1-Bromo-3-fluorobenzene Catalyst AlCl₃ (Lewis Acid) Reactant1->Catalyst Reacts with Reactant2 3-Phenylpropanoyl chloride Reactant2->Catalyst Reacts with Product This compound Catalyst->Product To yield Solvent Dichloromethane (DCM) Solvent->Catalyst In

Caption: Proposed Friedel-Crafts acylation for the synthesis of this compound.

Step-by-Step Experimental Protocol

Materials:

  • 1-Bromo-3-fluorobenzene

  • 3-Phenylpropanoyl chloride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Dichloromethane (DCM)

  • Hydrochloric Acid (1M)

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Standard laboratory glassware and purification apparatus (e.g., separatory funnel, rotary evaporator, column chromatography setup)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 equivalents) to anhydrous dichloromethane under a nitrogen atmosphere.

  • Addition of Reactants: Cool the suspension to 0 °C in an ice bath. Add 1-bromo-3-fluorobenzene (1.0 equivalent) to the stirred suspension. Add a solution of 3-phenylpropanoyl chloride (1.0 equivalent) in anhydrous DCM dropwise from the dropping funnel over 30 minutes.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours, or until the reaction is complete (monitor by TLC).

  • Workup: Carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice and 1M HCl. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Purification: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution, water, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Final Product Isolation: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: Friedel-Crafts acylation reactions are highly sensitive to moisture, as water can deactivate the Lewis acid catalyst (AlCl₃).

  • Lewis Acid Catalyst: Aluminum chloride is a strong Lewis acid that activates the acyl chloride, making it a more potent electrophile for the aromatic ring.

  • Controlled Addition at Low Temperature: The reaction is exothermic. Slow addition at 0 °C helps to control the reaction rate and prevent unwanted side reactions.

  • Aqueous Workup: The acidic wash neutralizes any remaining catalyst and byproducts, while the bicarbonate wash removes any unreacted acid chloride.

Applications in Drug Discovery and Medicinal Chemistry

Propiophenone derivatives are valuable building blocks in the synthesis of a wide range of biologically active compounds. The presence of the bromo and fluoro substituents on the phenyl ring of this compound opens up several possibilities for its application in drug discovery.

  • Scaffold for Novel Therapeutics: This compound can serve as a starting material for the synthesis of more complex molecules targeting various receptors and enzymes. The bromine atom provides a handle for further functionalization through cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).

  • Modulation of Pharmacokinetic Properties: The fluorine atom can enhance metabolic stability and binding affinity, while the bromo group can be used to modulate lipophilicity. These properties are crucial for the development of orally bioavailable drugs.

  • Precursor for Bioactive Molecules: Similar halogenated propiophenones are precursors in the synthesis of cathinones and other psychoactive substances, highlighting the importance of this chemical class in medicinal chemistry and pharmacology.[3] The core structure is also found in nonsteroidal anti-inflammatory drugs (NSAIDs).

Conclusion

While this compound may not have a dedicated entry in major chemical databases, its synthesis is achievable through well-established synthetic methodologies. Its structural features make it a promising intermediate for the development of novel chemical entities with potential therapeutic applications. This guide provides a foundational understanding for researchers looking to synthesize and utilize this compound in their drug discovery and development endeavors.

References

  • PubChem. 4-Bromo-3-(4-fluorophenyl)propiophenone. [Link]

  • PubChem. 4-Bromo-3-fluorophenol. [Link]

  • PrepChem.com. Synthesis of 2-Bromo-4'-methylpropiophenone. [Link]

  • PubChem. 4'-Bromo-3-(3-methylphenyl)propiophenone. [Link]

  • ResearchGate. Properties and Synthesis of 2-{2-Fluoro (or Bromo)-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic Acid: Nonsteroidal Anti-inflammatory Drugs with Low Membrane Permeabilizing and Gastric Lesion-Producing Activities. [Link]

Sources

Methodological & Application

Application Note: Strategic Reagent Selection for the Synthesis of Fluorinated Phenylpropiophenones

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Fluorinated phenylpropiophenones (e.g., 4-fluorophenylpropiophenone) are critical pharmacophores in the synthesis of antipsychotics (e.g., haloperidol derivatives), antidepressants, and PPAR agonists. The introduction of fluorine enhances metabolic stability by blocking labile C-H sites (metabolic blocking) and increasing lipophilicity. This guide details the selection of reagents and protocols for two primary synthetic pathways: Friedel-Crafts Acylation (cost-effective, industrial) and Grignard Addition to Nitriles (regiospecific, laboratory precision).

Part 1: Mechanistic Selection of Reagents

The choice of synthetic route depends on the required isomeric purity and scale.

Comparative Reagent Profile
FeatureRoute A: Friedel-Crafts Acylation Route B: Grignard Addition to Nitrile Route C: Weinreb Amide Synthesis
Primary Reagents Fluorobenzene, Propionyl Chloride,

4-Fluorobenzonitrile, EtMgBr4-Fluorobenzoyl chloride, N,O-DMHA
Key Mechanism Electrophilic Aromatic Substitution (EAS)Nucleophilic Addition / Imine HydrolysisNucleophilic Acyl Substitution
Regioselectivity ~90-95% para (ortho impurities possible)100% para (defined by starting material)100% para
Cost Efficiency High (Cheap starting materials)Moderate (Grignard reagents required)Low (Multi-step, expensive reagents)
Scalability Excellent (Industrial Standard)Good (Requires anhydrous handling)Moderate (Better for complex analogs)
Pathway Decision Tree

SynthesisPathways Start Target: 4-Fluorophenylpropiophenone RouteA Route A: Friedel-Crafts (Cost Driven) Start->RouteA RouteB Route B: Grignard-Nitrile (Purity Driven) Start->RouteB ReagentsA Reagents: Fluorobenzene + Propionyl Chloride Catalyst: AlCl3 RouteA->ReagentsA ReagentsB Reagents: 4-Fluorobenzonitrile + EtMgBr Solvent: THF RouteB->ReagentsB MechA Mechanism: Electrophilic Aromatic Substitution (Ortho/Para mixture) ReagentsA->MechA MechB Mechanism: Imine Salt Hydrolysis (Retains Regiochemistry) ReagentsB->MechB Product Isolated Ketone MechA->Product Acid Quench MechB->Product H3O+ Hydrolysis

Figure 1: Decision matrix for selecting the synthetic pathway based on cost vs. purity requirements.

Part 2: Critical Reagent Profile & Handling

Aluminum Chloride ( )[2]
  • Role: Strong Lewis Acid catalyst for Friedel-Crafts.[1][2][3]

  • Quality Attribute: Must be anhydrous. Yellow/grey coloration indicates hydrolysis or iron contamination.

  • Handling: Highly hygroscopic. Reacts violently with water to release HCl gas. Weigh in a glovebox or under a nitrogen cone.

Ethylmagnesium Bromide (EtMgBr)[5][6][7]
  • Role: Nucleophile for Grignard addition.

  • Quality Attribute: Titrate before use (e.g., using salicylaldehyde phenylhydrazone) to determine exact molarity (typically 1.0 M or 3.0 M in THF).

  • Handling: Pyrophoric hazards. Use Sure/Seal™ bottles and cannula transfer techniques.

Propionyl Chloride
  • Role: Acylating agent.[1][4][2][3][5][6]

  • Handling: Lachrymator and corrosive. Hydrolyzes to propionic acid and HCl. Distill if the liquid is not clear/colorless.

Part 3: Protocol A — Friedel-Crafts Acylation

Best for: Large-scale synthesis where minor isomeric impurities can be removed via recrystallization.

Mechanistic Insight

The fluorine atom is an ortho/para director due to resonance donation (+M effect), despite being inductively withdrawing (-I).[7] However, the para position is sterically favored. The reaction proceeds via an acylium ion intermediate (


).

FriedelCrafts R1 Propionyl Chloride + AlCl3 Inter1 Acylium Ion Complex [Et-C=O]+ [AlCl4]- R1->Inter1 Lewis Acid Activation Sigma Sigma Complex (Resonance Stabilized) Inter1->Sigma Electrophilic Attack (+ R2) R2 Fluorobenzene Prod 4-Fluorophenylpropiophenone + HCl + AlCl3 Sigma->Prod Aromatization (-H+)

Figure 2: Mechanism of AlCl3-catalyzed acylation showing the generation of the active electrophile.

Step-by-Step Protocol

Reagents:

  • Fluorobenzene (1.0 equiv, excess often used as solvent)

  • Propionyl Chloride (1.1 equiv)

  • Aluminum Chloride (

    
    ) (1.2 equiv)
    
  • Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

Procedure:

  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, N2 inlet, and pressure-equalizing addition funnel. Connect the outlet to a caustic scrubber (NaOH trap) to neutralize HCl evolution.

  • Catalyst Suspension: Charge the flask with anhydrous ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     (16.0 g, 120 mmol) and dry DCM (100 mL). Cool to 0°C.[5]
    
  • Acylating Agent: Add propionyl chloride (10.5 mL, 120 mmol) dropwise. Stir for 15 mins to form the acylium complex (solution typically turns yellow/orange).

  • Substrate Addition: Add fluorobenzene (9.4 mL, 100 mmol) dropwise over 30 minutes, maintaining internal temperature <5°C. Note: Inverse addition (adding catalyst to the mixture) is possible but pre-forming the complex often yields cleaner kinetics.

  • Reaction: Allow to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (Hexane/EtOAc 9:1).

  • Quench (Critical): Pour the reaction mixture slowly onto 200g of crushed ice/conc. HCl (50 mL) mixture. Caution: Highly Exothermic.

  • Workup: Separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL). Wash combined organics with water, saturated

    
    , and brine.
    
  • Purification: Dry over

    
    , concentrate in vacuo. Recrystallize from hexane/ethanol to remove trace ortho-isomer.
    

Expected Yield: 85–92%.

Part 4: Protocol B — Grignard Addition to Nitrile

Best for: High-value synthesis requiring strict regiochemical fidelity (100% para).

Mechanistic Insight

Reacting a Grignard reagent with a nitrile stops at the metallo-imine intermediate (


). Unlike acid chlorides, nitriles do not possess a good leaving group, preventing the addition of a second equivalent of Grignard (which would lead to a tertiary alcohol). Acidic hydrolysis then converts the imine directly to the ketone.
Step-by-Step Protocol

Reagents:

  • 4-Fluorobenzonitrile (1.0 equiv)

  • Ethylmagnesium Bromide (1.1 equiv, 3.0 M in diethyl ether)

  • Solvent: Anhydrous THF

  • Catalyst:

    
     (1 mol%) - Optional, accelerates addition.
    

Procedure:

  • Inert Atmosphere: Assemble a flame-dried apparatus under Argon.

  • Substrate Solution: Dissolve 4-fluorobenzonitrile (12.1 g, 100 mmol) in anhydrous THF (100 mL). Add CuBr (143 mg) if using.

  • Grignard Addition: Cool the solution to 0°C. Add EtMgBr (37 mL of 3.0 M solution) dropwise via syringe/cannula over 20 minutes.

  • Reflux: Remove ice bath and heat to varying reflux (65°C) for 3–6 hours. The solution will darken as the imine salt forms.

  • Hydrolysis: Cool to 0°C. Slowly add 3M HCl (excess, ~150 mL). Stir vigorously at RT for 2 hours (or heat to 50°C for 30 mins) to hydrolyze the imine.

  • Workup: Neutralize with NaOH to pH ~7. Extract with Ethyl Acetate (3 x 100 mL).

  • Purification: Flash column chromatography (Silica, 0-10% EtOAc in Hexanes).

Expected Yield: 88–95%.

Part 5: Analytical Validation

ParameterSpecificationMethod
Appearance White to off-white crystalline solidVisual
Melting Point 36–39°CCapillary Method

NMR

7.9-8.0 (m, 2H), 7.1-7.2 (m, 2H), 2.9 (q, 2H), 1.2 (t, 3H)
400 MHz,


NMR
Single peak ~ -105 ppm (relative to

)
Decoupled
Mass Spec [M+H]+ = 167.08ESI-MS

Part 6: References

  • Friedel-Crafts Acylation Mechanism & Selectivity: Olah, G. A. Friedel-Crafts and Related Reactions. Wiley-Interscience, 1964. Source Verification:

  • Grignard Addition to Nitriles (The Moureu-Mignonac Reaction): Moureu, C., Mignonac, G. Compt. Rend.1920 , 170, 258. Modern Adaptation: Kharasch, M. S., & Reinmuth, O. Grignard Reactions of Nonmetallic Substances. Prentice-Hall, 1954.

  • Weinreb Amide Alternative (Prevention of Over-alkylation): Nahm, S.; Weinreb, S. M.[8] "N-methoxy-N-methylamides as effective acylating agents". Tetrahedron Letters. 1981 , 22 (39), 3815–3818. Source Verification:

  • Green Chemistry Modifications (Rare Earth Triflates): Kobayashi, S. "Scandium Triflate in Organic Synthesis." European Journal of Organic Chemistry. 1999 , 1, 15-27. Source Verification:

Sources

Application Notes and Protocols for the Optimized Synthesis of 3-Phenylpropiophenone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

Introduction: The Significance of the 3-Phenylpropiophenone Scaffold

The 3-phenylpropiophenone core, also known as a dihydrochalcone, is a privileged scaffold in medicinal chemistry and materials science.[1] Its derivatives have demonstrated a wide array of pharmacological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. Furthermore, this structural motif serves as a crucial building block for the synthesis of more complex molecules and active pharmaceutical ingredients (APIs). The efficient and optimized synthesis of these derivatives is therefore of paramount importance for advancing drug discovery and development programs.

This comprehensive guide provides a detailed exploration of the key synthetic strategies for accessing 3-phenylpropiophenone derivatives, with a strong focus on the optimization of reaction conditions to maximize yield, purity, and efficiency. We will delve into the mechanistic underpinnings of these reactions to provide a rational basis for experimental design and troubleshooting.

Primary Synthetic Strategy: A Two-Step Approach via Chalcone Intermediates

A robust and widely employed method for the synthesis of 3-phenylpropiophenone derivatives involves a two-step sequence:

  • Claisen-Schmidt Condensation: Formation of a chalcone (an α,β-unsaturated ketone) from a substituted acetophenone and a substituted benzaldehyde.

  • Selective Hydrogenation: Reduction of the carbon-carbon double bond of the chalcone to yield the desired 3-phenylpropiophenone (dihydrochalcone).

Step 1: Optimization of the Claisen-Schmidt Condensation for Chalcone Synthesis

The Claisen-Schmidt condensation is a crossed aldol condensation that is highly effective for synthesizing chalcones.[2] The reaction's success hinges on the careful control of several parameters to maximize the yield of the desired chalcone and minimize side reactions.

The primary goal is to facilitate the formation of an enolate from the acetophenone, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the benzaldehyde. Since aromatic aldehydes like benzaldehyde lack α-hydrogens, they cannot self-condense, which simplifies the reaction mixture.[2] However, potential side reactions, such as the Michael addition of the enolate to the newly formed chalcone, must be managed.[3]

  • Choice of Base: The base is crucial for deprotonating the acetophenone to form the reactive enolate. Both strong inorganic bases (NaOH, KOH) and milder bases can be used. The choice of base can influence the reaction rate and the prevalence of side reactions.[4][5]

  • Solvent System: Polar protic solvents like ethanol are commonly used as they effectively dissolve the reactants and the base.[2][6] However, "green" chemistry approaches using micellar media or solvent-free grinding have shown excellent results, often with reduced reaction times and simplified work-up.[7][8]

  • Temperature: Many Claisen-Schmidt condensations proceed efficiently at room temperature.[6] However, gentle heating may be required for less reactive substrates. Conversely, cooling the reaction can help to control exothermic reactions and minimize the formation of byproducts.[3]

  • Stoichiometry: A 1:1 molar ratio of the aldehyde and ketone is typical. However, using a slight excess of the aldehyde can help to drive the reaction to completion and minimize self-condensation of the ketone.[3]

AldehydeKetoneBaseSolventTemperature (°C)Time (h)Yield (%)Reference
BenzaldehydeAcetophenoneNaOHEthanolRoom Temp2-4~90[6]
BenzaldehydeAcetophenoneKOHEthanolRoom Temp4-6~85[6]
BenzaldehydeAcetophenoneCa(OH)₂EthanolRoom Temp2488-92[6]
BenzaldehydeAcetophenoneNaOH2% CTAB in WaterRoom Temp24High[7]
BenzaldehydeAcetophenoneNaOH2% Tween 80 in WaterRoom Temp24High[7]
BenzaldehydeAcetophenoneSolid KOHSolvent-free (Grinding)Room Temp0.832.6[8]

Materials:

  • Benzaldehyde

  • Acetophenone

  • Sodium Hydroxide (NaOH)

  • Ethanol

  • Deionized Water

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve the benzaldehyde (1 equivalent) and acetophenone (1 equivalent) in ethanol.[6]

  • While stirring the solution at room temperature, add a 10% aqueous solution of sodium hydroxide dropwise.[6]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours.[6]

  • Upon completion, if a precipitate has formed, collect the crude chalcone by suction filtration.[6]

  • Wash the collected solid with cold water to remove the base, followed by a wash with cold ethanol to remove unreacted starting materials.

  • The crude product can be further purified by recrystallization from ethanol.

Step 2: Optimization of the Selective Hydrogenation of Chalcones

The selective reduction of the carbon-carbon double bond in the chalcone intermediate is the final step to obtaining the 3-phenylpropiophenone derivative. The key challenge is to achieve high chemoselectivity, reducing the C=C bond while leaving the carbonyl group intact.

Catalytic hydrogenation is the most common method for this transformation. The choice of catalyst and reaction conditions determines the selectivity of the reduction. Palladium on carbon (Pd/C) is a widely used and effective catalyst for this purpose, often in the presence of a hydrogen source like hydrogen gas or a transfer hydrogenation reagent like ammonium formate.[1][9] Other noble metal catalysts, such as those based on rhodium or ruthenium, can also be employed, sometimes offering higher activity or selectivity.[10]

  • Catalyst: The choice of catalyst is paramount. Pd/C is a robust and cost-effective option. Rhodium and ruthenium catalysts can offer advantages in terms of activity and selectivity under milder conditions.[1][10]

  • Hydrogen Source: Molecular hydrogen (H₂) is the traditional reducing agent. For operational simplicity and safety, transfer hydrogenation using reagents like ammonium formate is an excellent alternative.[1][9]

  • Solvent: The choice of solvent can influence the catalyst's activity and the solubility of the substrate and product. Alcohols like ethanol and methanol are common choices.

  • Temperature and Pressure: Catalytic hydrogenations are often run at room temperature and atmospheric pressure, especially with highly active catalysts. For less reactive substrates, elevated temperatures and pressures may be necessary. Microwave-assisted heating can significantly accelerate the reaction.[9]

Chalcone SubstrateCatalystHydrogen SourceSolventTemperature (°C)Time (h)Yield (%)Selectivity to Dihydrochalcone (%)Reference
ChalconePd-CAmmonium FormateMethanolReflux0.5599>99[1]
ChalconeRh-PPh₃ complexH₂γ-Valerolactone80-High>99[10]
ChalconeRuthenium nanocatalystH₂Biphasic100-98>99
Nitro-substituted ChalconePd/CAmmonium FormatePEG-400Microwave (120)0.1795-100High (C=C reduction only)[9]

Materials:

  • Chalcone (1,3-diphenyl-2-propen-1-one)

  • 10% Palladium on Carbon (Pd/C)

  • Ammonium Formate

  • Methanol

  • Standard laboratory glassware for reflux and filtration

  • Magnetic stirrer and heating mantle

Procedure:

  • In a round-bottom flask, dissolve the chalcone (1 equivalent) in methanol.

  • To this solution, add 10% Pd/C (typically 5-10 mol% of palladium) and ammonium formate (a significant excess, e.g., 10 equivalents).

  • Heat the mixture to reflux with vigorous stirring.

  • Monitor the reaction by TLC until the starting material is consumed (typically 30-60 minutes).[1]

  • After completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of celite to remove the Pd/C catalyst.

  • Wash the celite pad with a small amount of methanol.

  • Combine the filtrates and remove the solvent under reduced pressure.

  • The resulting crude product can be purified by recrystallization or column chromatography.

Advanced Strategy: One-Pot Multicomponent Synthesis

Multicomponent reactions (MCRs) offer a highly efficient and atom-economical approach to synthesizing complex molecules in a single step.[11][12] For the synthesis of certain 3-phenylpropiophenone derivatives, such as β-amido derivatives, a one-pot, four-component reaction has been developed.

This approach combines a benzaldehyde, an acetophenone, an acylating agent (like acetyl chloride), and a nitrile (which also acts as the solvent) in the presence of a catalyst. The reaction proceeds through a cascade of interconnected reactions, likely involving the in-situ formation of an enamine or enolate, which then participates in a Mannich-type reaction. The choice of catalyst is critical to orchestrate this complex transformation efficiently.

Materials:

  • Benzaldehyde

  • Acetophenone

  • Acetyl Chloride

  • Acetonitrile

  • Catalyst (e.g., a reusable solid catalyst)

  • Standard laboratory glassware for reflux

  • Magnetic stirrer and heating mantle

Procedure:

  • To a reaction vessel, add the benzaldehyde (1 equivalent), acetophenone (1 equivalent), the catalyst, and acetonitrile (as both reactant and solvent).

  • Add acetyl chloride (1 equivalent) to the mixture.

  • Heat the reaction mixture to reflux and monitor its progress by TLC.

  • Upon completion, cool the reaction mixture and isolate the product by filtration or extraction, depending on its physical state.

  • The crude product can be purified by recrystallization or column chromatography.

Purification and Characterization

The final step in any synthesis is the purification and characterization of the product.

  • Recrystallization: This is a powerful technique for purifying solid 3-phenylpropiophenone derivatives. The choice of solvent is critical; an ideal solvent will dissolve the compound well at elevated temperatures but poorly at low temperatures. Ethanol or ethanol/water mixtures are often good starting points.[8]

  • Column Chromatography: For non-crystalline products or mixtures that are difficult to separate by recrystallization, silica gel column chromatography is the method of choice. A suitable eluent system (e.g., a mixture of hexane and ethyl acetate) can be determined by TLC analysis.

  • Characterization: The purity and identity of the final product should be confirmed by standard analytical techniques, including:

    • Thin Layer Chromatography (TLC): To assess purity and monitor reaction progress.

    • Melting Point: A sharp melting point is indicative of a pure compound.

    • Spectroscopy (NMR, IR, MS): To confirm the chemical structure of the desired product.

Visualizations

Reaction Scheme: Two-Step Synthesis of 3-Phenylpropiophenone

G cluster_0 Step 1: Claisen-Schmidt Condensation cluster_1 Step 2: Selective Hydrogenation Acetophenone Acetophenone Enolate Enolate Acetophenone->Enolate Base (e.g., NaOH) Ethanol Aldol Adduct Aldol Adduct Enolate->Aldol Adduct Nucleophilic Attack Benzaldehyde Benzaldehyde Benzaldehyde->Aldol Adduct Chalcone Chalcone Aldol Adduct->Chalcone - H₂O 3-Phenylpropiophenone 3-Phenylpropiophenone Chalcone->3-Phenylpropiophenone Catalyst (e.g., Pd/C) H₂ or Transfer Hydrogenation

Caption: Two-step synthesis of 3-phenylpropiophenone.

Workflow: Optimization of Reaction Conditions

G cluster_params Key Parameters Define Reaction Define Reaction Identify Key Parameters Identify Key Parameters Define Reaction->Identify Key Parameters Design of Experiments (DoE) Design of Experiments (DoE) Identify Key Parameters->Design of Experiments (DoE) Perform Small-Scale Reactions Perform Small-Scale Reactions Design of Experiments (DoE)->Perform Small-Scale Reactions Analyze Results (TLC, LC-MS, NMR) Analyze Results (TLC, LC-MS, NMR) Perform Small-Scale Reactions->Analyze Results (TLC, LC-MS, NMR) Identify Optimal Conditions Identify Optimal Conditions Analyze Results (TLC, LC-MS, NMR)->Identify Optimal Conditions Scale-Up Reaction Scale-Up Reaction Identify Optimal Conditions->Scale-Up Reaction Purify and Characterize Product Purify and Characterize Product Scale-Up Reaction->Purify and Characterize Product Catalyst Catalyst Solvent Solvent Temperature Temperature Stoichiometry Stoichiometry Reaction Time Reaction Time

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4'-Bromo-2'-fluoro-3-phenylpropiophenone

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4'-Bromo-2'-fluoro-3-phenylpropiophenone. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and ultimately improve reaction yields and product purity. The information provided herein is based on established principles of organic chemistry, with a focus on practical, field-tested insights.

Introduction to the Synthesis

The synthesis of this compound is most commonly achieved via a Friedel-Crafts acylation reaction.[1] This classic and efficient method involves the reaction of 1-bromo-3-fluorobenzene with 3-phenylpropanoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[1][2] The acyl group's deactivating nature generally prevents polyacylation, making it a highly selective method for producing the mono-acylated product.[3]

The overall reaction is depicted below:

Figure 1: General Synthesis Pathway for this compound

G cluster_reactants Reactants cluster_reagents Reagents cluster_product Product 1-bromo-3-fluorobenzene 1-Bromo-3-fluorobenzene reaction_mixture Friedel-Crafts Acylation 1-bromo-3-fluorobenzene->reaction_mixture 3-phenylpropanoyl_chloride 3-Phenylpropanoyl Chloride 3-phenylpropanoyl_chloride->reaction_mixture AlCl3 AlCl₃ (Lewis Acid) AlCl3->reaction_mixture + Solvent Anhydrous Solvent (e.g., DCM) Solvent->reaction_mixture + product This compound reaction_mixture->product

A schematic overview of the Friedel-Crafts acylation for synthesizing this compound.

Troubleshooting Guide

This section addresses specific issues that researchers may encounter during the synthesis, providing potential causes and actionable solutions.

Problem 1: Low or No Product Yield

A low yield of the desired product is one of the most common challenges. Several factors can contribute to this issue.

Possible Cause Suggested Solution Scientific Rationale
Poor Quality of Reagents Use freshly distilled or purified 1-bromo-3-fluorobenzene and 3-phenylpropanoyl chloride. Ensure all reagents are anhydrous.Moisture can react with the Lewis acid catalyst, deactivating it and hindering the reaction. Impurities in the starting materials can lead to side reactions.
Inactive Catalyst Use a fresh, unopened container of aluminum chloride. Handle the catalyst under an inert atmosphere (e.g., nitrogen or argon).Aluminum chloride is highly hygroscopic and will readily react with atmospheric moisture, rendering it ineffective.[3]
Insufficient Reaction Time or Temperature Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, consider a moderate increase in temperature or extending the reaction time.The deactivating effects of the bromo and fluoro substituents on the aromatic ring can slow down the electrophilic aromatic substitution.
Inappropriate Solvent Use a dry, non-polar, aprotic solvent such as dichloromethane (DCM) or 1,2-dichloroethane.These solvents are effective at solvating the reactants and the intermediate complex without reacting with the Lewis acid catalyst.
Problem 2: Formation of Multiple Products (Isomers)

The formation of positional isomers is a potential side reaction in Friedel-Crafts acylation, especially with substituted aromatic rings.

Possible Cause Suggested Solution Scientific Rationale
Lack of Regiocontrol Maintain a low reaction temperature (e.g., 0 °C) during the addition of the acyl chloride.The directing effects of the bromo (ortho, para-directing) and fluoro (ortho, para-directing) groups can lead to acylation at different positions. Lower temperatures can enhance selectivity.
Harsh Reaction Conditions Avoid excessive heating, as this can overcome the activation energy barriers for the formation of less-favored isomers.Higher temperatures can provide enough energy to form the thermodynamically less stable, but kinetically accessible, isomers.
Problem 3: Difficulty in Product Purification

Even with a successful reaction, isolating the pure product can be challenging.

Possible Cause Suggested Solution Scientific Rationale
Incomplete Quenching Pour the reaction mixture slowly into a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride-ketone complex.The product ketone is a Lewis base and will form a complex with the aluminum chloride catalyst.[4] Acidic workup is necessary to break this complex and liberate the product.
Emulsion Formation During Workup If an emulsion forms during the aqueous wash, add a small amount of brine to help break the emulsion.The addition of a saturated salt solution increases the ionic strength of the aqueous layer, which can help to separate the organic and aqueous phases.
Inefficient Crystallization If recrystallization is chosen for purification, screen various solvent systems (e.g., ethanol, isopropanol, hexanes/ethyl acetate) to find the optimal conditions for crystal formation.The solubility of the product and impurities will vary in different solvents, allowing for selective crystallization of the desired compound.
Co-eluting Impurities in Chromatography If using column chromatography, carefully select the eluent system based on TLC analysis. A shallow gradient of a polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexanes) can improve separation.Fine-tuning the polarity of the mobile phase is crucial for achieving good resolution between the product and any closely related impurities.

Frequently Asked Questions (FAQs)

Q1: What is the role of the Lewis acid in this reaction?

The Lewis acid, typically AlCl₃, coordinates to the carbonyl oxygen of the 3-phenylpropanoyl chloride, which makes the carbonyl carbon more electrophilic. This is followed by the departure of the chloride to form a resonance-stabilized acylium ion. This highly reactive electrophile is then attacked by the electron-rich aromatic ring of 1-bromo-3-fluorobenzene.[5][6]

Q2: Why is an anhydrous environment crucial for this synthesis?

Water reacts with the Lewis acid catalyst (e.g., AlCl₃) in a highly exothermic reaction, which deactivates the catalyst and can generate HCl gas. This not only stops the desired reaction but can also lead to unwanted side reactions.

Q3: Can I use other Lewis acids besides aluminum chloride?

Yes, other Lewis acids such as ferric chloride (FeCl₃) or zinc chloride (ZnCl₂) can be used.[2][7] However, AlCl₃ is often the most effective for acylating moderately deactivated rings. The choice of catalyst may require some optimization for this specific substrate.

Q4: How do the bromo and fluoro substituents affect the reaction?

Both bromine and fluorine are deactivating groups due to their inductive electron-withdrawing effects, which makes the aromatic ring less nucleophilic and can slow down the rate of reaction compared to benzene. However, they are also ortho, para-directors due to resonance effects. The steric hindrance from the bromo and fluoro groups, as well as their relative positions, will influence the regioselectivity of the acylation.

Q5: What is the best way to monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is an effective and straightforward method to monitor the reaction.[1] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can visualize the consumption of the reactants and the formation of the product.

Experimental Protocol: A Representative Procedure

This protocol is a general guideline and may require optimization based on your specific laboratory conditions and reagent purity.

Materials:

  • 1-Bromo-3-fluorobenzene

  • 3-Phenylpropanoyl chloride

  • Aluminum chloride (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Hydrochloric acid (concentrated)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Crushed ice

Procedure:

  • To a stirred suspension of anhydrous aluminum chloride (1.2 equivalents) in anhydrous DCM at 0 °C under an inert atmosphere, slowly add a solution of 3-phenylpropanoyl chloride (1.1 equivalents) in anhydrous DCM.

  • Stir the mixture at 0 °C for 15-20 minutes.

  • Add 1-bromo-3-fluorobenzene (1.0 equivalent) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the progress by TLC.[1]

  • Upon completion, carefully and slowly pour the reaction mixture into a beaker containing a vigorously stirred mixture of crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer. Extract the aqueous layer with DCM.

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by either recrystallization or column chromatography on silica gel using a hexane/ethyl acetate gradient.[1]

Logical Workflow for Troubleshooting Low Yield

G start Low Product Yield reagent_quality Check Reagent Purity (Anhydrous? Freshly Distilled?) start->reagent_quality catalyst_activity Verify Catalyst Activity (Fresh? Handled under Inert Gas?) start->catalyst_activity reaction_conditions Review Reaction Conditions (Temperature? Time?) start->reaction_conditions workup_procedure Examine Workup & Purification (Proper Quenching? Efficient Extraction?) start->workup_procedure solution1 Purify/Dry Reagents reagent_quality->solution1 Impure/Wet solution2 Use Fresh Catalyst Improve Handling Technique catalyst_activity->solution2 Inactive solution3 Optimize Temperature & Time (Monitor with TLC) reaction_conditions->solution3 Suboptimal solution4 Ensure Complete Quenching Optimize Purification Method workup_procedure->solution4 Inefficient

A step-by-step guide to diagnosing and resolving low yield issues.

References

  • BenchChem. (n.d.). Troubleshooting guide for the synthesis of propiophenone derivatives.
  • MCC Organic Chemistry. (n.d.). The Friedel-Crafts Alkylation and Acylation of Benzene.
  • ResearchGate. (n.d.). Optimization of the synthesis of propiophenone 4.
  • BenchChem. (n.d.). Purity Assessment of Synthesized 4'-Bromo-3-(3-methylphenyl)propiophenone: A Comparative Guide.
  • Wikipedia. (n.d.). Friedel–Crafts reaction.
  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation.
  • Chemistry LibreTexts. (2023, January 22). C. The Friedel-Crafts Acylation of Benzene.
  • Sigma-Aldrich. (n.d.). Friedel–Crafts Acylation.
  • YouTube. (2018, May 7). Friedel Crafts Acylation of Benzene Reaction Mechanism.

Sources

Technical Support Center: Purification of 4'-Bromo-2'-fluoro-3-phenylpropiophenone

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PUR-BFPP-001 Topic: Impurity Removal & Isolation Protocols Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Introduction

Welcome to the Technical Support Center. This guide addresses the purification of 4'-Bromo-2'-fluoro-3-phenylpropiophenone , a halogenated chalcone derivative typically synthesized via Friedel-Crafts acylation.

The presence of both fluorine and bromine on the aromatic ring, combined with the lipophilic phenylpropyl tail, creates a unique purification challenge. The primary impurities encountered in this synthesis are aluminum-complexed intermediates , regioisomers (specifically the 2'-bromo-4'-fluoro analog), and unreacted hydrocinnamoyl chloride .

This guide is structured to provide autonomous troubleshooting logic, moving from crude workup to high-purity isolation.

Module 1: Diagnostic & Triage (Troubleshooting)

Before initiating purification, compare your crude material against these common failure modes.

Symptom: Crude product is a sticky, non-solidifying oil.

Diagnosis: Solvent entrapment or Hydrocinnamic acid contamination. Technical Insight: Halogenated propiophenones are often low-melting solids (


). If the crude is an oil, it likely contains residual solvent (DCM/DCE) or unreacted acid chloride that has hydrolyzed to the acid.
Action: 
  • Perform a high-vacuum dry (

    
     mbar) at 
    
    
    
    for 4 hours.
  • If oil persists, check

    
    -NMR for a broad singlet at 
    
    
    
    ppm (carboxylic acid). If present, proceed to Base Wash Protocol (Module 2) .
Symptom: Product turns purple/pink upon standing.

Diagnosis: Oxidation of phenolic impurities or trace Aluminum salts. Technical Insight: Incomplete quenching of the


 catalyst leaves Lewis-acidic residues that promote decomposition and oligomerization.
Action:  Proceed immediately to Acid Quench Protocol (Module 2) .
Symptom: NMR shows "doubled" peaks in the aromatic region.

Diagnosis: Regioisomer contamination. Technical Insight: In the acylation of 1-bromo-3-fluorobenzene, the acyl group directs primarily para to the fluorine (target) but can also attack para to the bromine (impurity). These isomers have very similar


 values.[1]
Action:  Proceed to Fractional Recrystallization (Module 3) .

Module 2: Chemical Purification (The "Wet" Workup)

The purity of the final crystal is dictated by the quality of the quench. You cannot recrystallize your way out of a bad workup.

Protocol A: The Aluminum Scavenge

Objective: Remove inorganic salts that prevent crystallization.

  • Quench: Pour the reaction mixture slowly into a slurry of Ice (500g) + Conc. HCl (50 mL) .

    • Why: The ketone product forms a stable 1:1 complex with

      
      . Acidic hydrolysis is required to break the 
      
      
      
      bond.
  • Phase Separation: Extract with Dichloromethane (DCM).

  • The Chelation Wash: Wash the organic layer with 10% Sodium Potassium Tartrate (Rochelle's Salt) solution.

    • Why: Tartrate binds residual aluminum ions more effectively than water, breaking up emulsions common with fluorinated aromatics.

  • Dry: Dry over

    
     (not 
    
    
    
    , as Mg is a faster scavenger for water in chlorinated solvents).
Protocol B: The Acid Scavenge

Objective: Remove unreacted hydrocinnamoyl species.

  • Wash the organic layer 2x with 1M NaOH or Saturated

    
    .
    
  • Critical Check: Acidify a small aliquot of the aqueous wash. If a precipitate forms, you have successfully removed the unreacted carboxylic acid impurity.

Module 3: Physical Purification (Isolation)

Workflow Visualization

The following diagram outlines the decision logic for selecting the correct purification route based on crude purity.

PurificationLogic Start Crude 4'-Bromo-2'-fluoro- 3-phenylpropiophenone CheckTLC Analyze TLC/NMR (Check for Isomers) Start->CheckTLC IsomerHigh Isomer Content > 10% CheckTLC->IsomerHigh Difficult Separation IsomerLow Isomer Content < 5% CheckTLC->IsomerLow Standard Profile Column Flash Chromatography (AgNO3-Impregnated Silica) IsomerHigh->Column Regio-separation req. Recryst Recrystallization (Solvent: MeOH or EtOH/Hex) IsomerLow->Recryst PureSolid Target Solid Isolated Recryst->PureSolid Crystals Form MotherLiq Mother Liquor (Enriched in Impurity) Recryst->MotherLiq Filtrate Column->PureSolid MotherLiq->Column Recover secondary yield

Caption: Decision tree for selecting between recrystallization and chromatography based on isomer load.

Technique 1: The "Dual-Solvent" Recrystallization

Best for: Removing trace colored impurities and non-isomeric byproducts.

This molecule has a lipophilic tail (phenylpropyl) and a polar head (halogenated ketone). A single solvent often fails.

ParameterSpecification
Solvent A (Good) Methanol or Ethanol (Hot)
Solvent B (Bad) Water or Hexane
Target Conc. 1 g solute / 5-7 mL Solvent A

Step-by-Step:

  • Dissolve the crude solid in boiling Ethanol . Use the minimum amount necessary to achieve clarity.

  • Optional: If the solution is dark orange/brown, add Activated Carbon (5 wt%) , boil for 2 mins, and filter hot through Celite.

  • Remove from heat. While still hot, add Water dropwise until a persistent turbidity (cloudiness) just appears.

  • Add one drop of Ethanol to clear the turbidity.

  • Allow to cool to room temperature slowly (wrap flask in foil/towel).

  • Cool to

    
     for 2 hours.
    
  • Filter and wash with cold 50:50 EtOH:Water.

Technique 2: Chromatographic Separation of Regioisomers

Best for: Separating the 4'-Bromo-2'-fluoro target from the 2'-Bromo-4'-fluoro impurity.

Standard silica often fails to separate these isomers due to identical polarity.

Strategy: Use Toluene as the primary solvent. The


-

interactions between toluene and the halogenated rings differ slightly between isomers.
  • Stationary Phase: Silica Gel (230-400 mesh).

  • Mobile Phase: Toluene:Hexane (Start 50:50, gradient to 100% Toluene).

  • Loading:

    
     of silica mass (strict loading is required for isomer separation).
    

Module 4: Frequently Asked Questions (FAQs)

Q: My product is oiling out during recrystallization instead of crystallizing. Why? A: This is called "oiling out" and occurs when the melting point of the solute is lower than the boiling point of the solvent mixture at the saturation point.

  • Fix: You are likely using too much "Bad Solvent" (Water). Re-heat, add more Ethanol to redissolve the oil, and cool much more slowly. Seed crystals are highly recommended here.

Q: Can I use distillation to purify this? A: Not recommended. this compound has a high boiling point (


 at high vac). Prolonged heating at these temperatures often leads to de-halogenation or polymerization. Kugelrohr distillation can be used for initial cleanup, but it will not separate the regioisomers.

Q: How do I confirm I have the correct isomer? A: Use


-NMR coupling constants (

-values).
  • Target (4'-Br-2'-F): Look for the protons on the central ring. The proton at position 3' (between F and carbonyl) will show a specific coupling pattern.

  • Impurity (2'-Br-4'-F): The coupling constants between the aromatic protons will differ due to the changing proximity of the Fluorine atom (

    
     is spin-active). A 
    
    
    
    -NMR is the fastest diagnostic tool; the two isomers will have distinct chemical shifts separated by
    
    
    ppm.

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989 . (Standard protocols for Friedel-Crafts workup and recrystallization of aromatic ketones).

  • Furniss, B. S., et al. Purification of Laboratory Chemicals, 8th Ed. Butterworth-Heinemann, 2017 . (Solvent selection for halogenated aromatics).

  • Eicher, T., et al. The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH, 2003 . (Context on acylation regioselectivity in substituted benzenes).

Sources

Validation & Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Brominated Propiophenones

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propiophenone and its derivatives are fundamental structural motifs in a vast array of organic compounds, including pharmaceuticals, agrochemicals, and other specialty chemicals. The introduction of a bromine atom onto the propiophenone scaffold significantly alters its physicochemical properties and can serve as a key reactive handle in synthetic chemistry. Understanding the mass spectral behavior of these brominated propiophenones is paramount for their unambiguous identification in complex matrices, for quality control, and in metabolic studies. This guide provides an in-depth comparative analysis of the electron ionization-mass spectrometry (EI-MS) fragmentation patterns of various brominated propiophenone isomers. We will delve into the mechanistic underpinnings of the observed fragmentation pathways, supported by experimental data, to offer a robust resource for researchers in the field.

Theoretical Background: Key Fragmentation Mechanisms in Propiophenones

Under electron ionization (EI), organic molecules are bombarded with high-energy electrons (typically 70 eV), leading to the formation of a molecular ion (M+•) which is a radical cation. This molecular ion is often energetically unstable and undergoes a series of fragmentation reactions to yield smaller, more stable ions. For propiophenones, the fragmentation is primarily governed by two key pathways:

  • α-Cleavage: This is a characteristic fragmentation of ketones where the bond between the carbonyl carbon and an adjacent carbon atom is cleaved.[1] For propiophenones, this can occur on either side of the carbonyl group, leading to the formation of a stable acylium ion.

  • McLafferty Rearrangement: This rearrangement occurs in carbonyl compounds that possess a γ-hydrogen atom. It involves the transfer of this hydrogen to the carbonyl oxygen via a six-membered transition state, followed by the cleavage of the β-carbon-carbon bond.[2]

The presence and position of the bromine atom, a halogen with two abundant isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), introduces a characteristic isotopic pattern in the mass spectrum for any bromine-containing fragment, with two peaks of nearly equal intensity separated by two mass-to-charge (m/z) units.[3]

Comparative Fragmentation Analysis of Brominated Propiophenone Isomers

The fragmentation pattern of brominated propiophenones is significantly influenced by the position of the bromine atom on either the aromatic ring or the propyl side chain. Below, we compare the EI-MS fragmentation of several key isomers.

Side-Chain Bromination: α-Bromopropiophenone (2-Bromo-1-phenylpropan-1-one)

In α-bromopropiophenone, the bromine atom is located on the carbon adjacent to the carbonyl group.

Key Fragmentation Pathways:

  • α-Cleavage (Loss of Ethyl Radical): The primary fragmentation is the cleavage of the bond between the carbonyl carbon and the α-carbon, leading to the loss of a brominated ethyl radical. However, the more dominant fragmentation is the loss of the ethyl group from the other side of the carbonyl.

  • α-Cleavage (Loss of Bromomethyl Radical): Cleavage of the C-C bond between the carbonyl and the phenyl group.

  • Loss of Bromine Radical: Cleavage of the C-Br bond.

Characteristic Fragments:

m/zProposed FragmentFragmentation Pathway
212/214[C₉H₉BrO]⁺•Molecular Ion (M⁺•)
183/185[C₈H₆BrO]⁺Loss of CH₃
133[C₉H₉O]⁺Loss of Br•
105[C₇H₅O]⁺Benzoyl cation (Base Peak)
77[C₆H₅]⁺Phenyl cation
51[C₄H₃]⁺

Interpretation: The base peak at m/z 105, corresponding to the benzoyl cation ([C₆H₅CO]⁺), indicates that the most favorable fragmentation is the α-cleavage with the loss of the CH(Br)CH₃ radical.[4][5] The presence of the phenyl cation at m/z 77 is also a prominent feature. The molecular ion peak is often of low intensity due to the lability of the C-Br bond.

Aromatic Ring Bromination: A Comparative Analysis of Ortho, Meta, and Para Isomers

When the bromine atom is on the phenyl ring, its position influences the relative abundance of certain fragments, although the primary fragmentation pathways remain similar.

Shared Fragmentation Pathways:

  • α-Cleavage (Loss of Ethyl Radical): The most significant fragmentation for all three isomers is the loss of the ethyl radical (•CH₂CH₃) to form the bromobenzoyl cation.

  • McLafferty-type Rearrangement: While less prominent than α-cleavage, a rearrangement can lead to the loss of ethene.

Comparative Data:

IsomerMolecular Ion (m/z)Bromobenzoyl Cation (m/z)Other Key Fragments (m/z)
2'-Bromopropiophenone (ortho) 212/214183/185155/157, 76, 50
3'-Bromopropiophenone (meta) 212/214183/185155/157, 76, 50
4'-Bromopropiophenone (para) 212/214183/185155/157, 76, 50

Discussion of Isomeric Differences:

While the major fragments are the same for the ortho, meta, and para isomers, subtle differences in their relative intensities can sometimes be used for differentiation, although this often requires high-quality spectra and careful comparison with reference standards. The primary diagnostic tool for these isomers is the prominent bromobenzoyl cation at m/z 183/185, which is the base peak in all cases.[6][7][8] The subsequent loss of CO from this ion gives rise to the bromophenyl cation at m/z 155/157. Further fragmentation of the aromatic ring leads to smaller ions.

Experimental Protocols

Sample Preparation
  • Standard Preparation: Prepare a 1 mg/mL stock solution of the brominated propiophenone isomer in a suitable volatile solvent such as methanol or acetonitrile.

  • Working Solution: Dilute the stock solution to a final concentration of 10-100 µg/mL for direct injection or GC-MS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

A typical GC-MS method for the analysis of brominated propiophenones is outlined below.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.

GC Conditions:

  • Column: A non-polar or medium-polarity capillary column, such as a 30 m x 0.25 mm ID, 0.25 µm film thickness DB-5ms or equivalent.

  • Injector Temperature: 250 °C

  • Injection Mode: Splitless (for trace analysis) or Split (for higher concentrations).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 280 °C.

    • Final hold: 5 minutes at 280 °C.

MS Conditions:

  • Ionization Mode: Electron Ionization (EI)

  • Ionization Energy: 70 eV

  • Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Scan Range: m/z 40-300

  • Solvent Delay: 3-5 minutes (to prevent filament damage from the solvent).

Visualizing Fragmentation Pathways

Below are Graphviz diagrams illustrating the primary fragmentation pathways for the discussed brominated propiophenone isomers.

alpha_bromopropiophenone M α-Bromopropiophenone [C₉H₉BrO]⁺• m/z 212/214 F1 Benzoyl Cation [C₇H₅O]⁺ m/z 105 (Base Peak) M->F1 - •CH(Br)CH₃ F3 [C₉H₉O]⁺ m/z 133 M->F3 - Br• F2 Phenyl Cation [C₆H₅]⁺ m/z 77 F1->F2 - CO

Caption: Fragmentation of α-Bromopropiophenone

ring_bromopropiophenone M Ring-Brominated Propiophenone [C₉H₉BrO]⁺• m/z 212/214 F1 Bromobenzoyl Cation [C₇H₄BrO]⁺ m/z 183/185 (Base Peak) M->F1 - •CH₂CH₃ F2 Bromophenyl Cation [C₆H₄Br]⁺ m/z 155/157 F1->F2 - CO

Caption: Fragmentation of Ring-Brominated Propiophenones

Conclusion

The mass spectral fragmentation of brominated propiophenones is a predictable process dominated by α-cleavage and influenced by the characteristic isotopic signature of bromine. For α-bromopropiophenone, the formation of the benzoyl cation at m/z 105 is the most prominent fragmentation pathway. In contrast, for propiophenones with bromine substitution on the aromatic ring, the base peak is consistently the bromobenzoyl cation at m/z 183/185, regardless of the ortho, meta, or para position. While subtle differences in the relative abundances of minor fragment ions may exist between the ring-brominated isomers, their primary mass spectra are very similar, often necessitating chromatographic separation for unambiguous identification. This guide provides a foundational understanding and practical experimental parameters for the confident analysis of these important compounds.

References

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